6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-6(8(11)12)10-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
PKOOZEBQVCGDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Overview
The most prevalent method involves converting the pyridine-2-carboxylic acid precursor into its acyl chloride, followed by nucleophilic attack by methyl-substituted aminopyridines. This approach leverages the high reactivity of acyl chlorides to facilitate amide bond formation.
Procedure
Step 1: Synthesis of the acyl chloride
- React 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride in dichloromethane under reflux, with catalytic DMF, to generate the corresponding acyl chloride.
- Reaction conditions: Reflux at room temperature for 1 hour.
- Yield: Quantitative conversion (~100%).
Step 2: Nucleophilic substitution with methyl-substituted aminopyridines
- Add 2-amino-5-methylpyridine (or other positional isomers) to the acyl chloride in dichloromethane with triethylamine as base.
- Reflux for 24 hours, then purify via column chromatography.
- Yields: Moderate to good, approximately 70-88%.
Research Findings
- Coldwell et al. reported a similar approach with high yields (~96%) for related pyridine derivatives.
- The method is adaptable for different methyl substitutions at various positions on the pyridine ring, producing regioisomeric monoamides.
Data Table 1: Synthesis Parameters for Acyl Chloride Method
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid + SOCl₂ | Reflux, 1 hr | Quantitative | Acyl chloride formation |
| 2 | Acyl chloride + methylaminopyridine | Reflux, 24 hrs | 70-88% | Amide formation |
Nucleophilic Substitution on Halogenated Pyridines
Overview
Another effective approach involves halogenation of pyridine derivatives followed by nucleophilic substitution with methylamine or methyl-substituted amines.
Procedure
- Step 1: Halogenation of pyridine derivatives (e.g., chlorination or bromination at specific positions).
- Step 2: Nucleophilic displacement of halogen with methylamine derivatives under reflux in polar solvents like ethanol or dimethylformamide.
- Step 3: Hydrolysis or esterification to generate the carboxylic acid.
Research Findings
- Coldwell et al. demonstrated that selective halogenation followed by nucleophilic substitution yields regioselective monoamides.
- The process is scalable and yields are typically high (>90%).
Data Table 2: Halogenation and Substitution
| Starting Material | Halogenation Reagent | Nucleophile | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| 2,6-Dichloropyridine | NBS or Cl₂ | Methylamine | Ethanol | 85-90% | Regioselective substitution |
Direct Methylation and Functionalization of Pyridine
Overview
Direct methylation at specific positions on the pyridine ring can be achieved via electrophilic substitution or metal-catalyzed C–H activation, followed by oxidation or esterification.
Procedure
- Use of methylating agents such as methyl iodide or dimethyl sulfate under catalytic conditions.
- Subsequent oxidation or esterification to introduce the carboxylic acid functionality.
Research Findings
- Methylation at the 5-position of pyridine followed by oxidation provides access to the methyl-substituted pyridine derivatives.
- These methods are less common due to regioselectivity challenges but can be optimized with directing groups.
Data Table 3: Methylation Strategies
| Reagent | Catalyst | Position | Outcome | Yield | Remarks |
|---|---|---|---|---|---|
| Methyl iodide | Base (K₂CO₃) | 5-position | Methylated pyridine | Moderate | Requires regioselectivity control |
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 6-(methoxycarbonyl)-5-methylpyridine-2-carboxylic acid with analogous pyridine derivatives:
Substituent Effects on Physicochemical Properties
Electronic Effects :
- The 6-methoxycarbonyl group in the target compound is electron-withdrawing, enhancing the acidity of the adjacent carboxylic acid at position 2 compared to methyl or methoxy substituents .
- 5-Methyl group : The electron-donating –CH₃ at position 5 may slightly offset the electron-withdrawing effect of the 6-COOCH₃, influencing solubility and reactivity in substitution reactions .
Melting Points :
- Coordination Chemistry: Carboxylic acid and ester groups enable metal coordination.
Biological Activity
Overview
6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is an organic compound that belongs to the pyridine carboxylic acid family. Its unique structural features, including a methoxycarbonyl group and a methyl group on the pyridine ring, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : 195.17 g/mol
- IUPAC Name : 6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid
- Structural Characteristics : The presence of both methoxycarbonyl and methyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₄ |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 6-methoxycarbonyl-5-methylpyridine-2-carboxylic acid |
| InChI Key | PKOOZEBQVCGDHN-UHFFFAOYSA-N |
The biological activity of 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites of various enzymes, thereby blocking substrate access and reducing enzymatic activity. This mechanism may involve:
- Inhibition of metabolic enzymes : The compound may interfere with metabolic pathways, impacting cellular processes.
- Modulation of signaling pathways : It can influence signaling cascades critical for cellular functions.
Antimicrobial Activity
Research indicates that 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus. The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory effects of this compound. It has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its anticancer properties using various cancer cell lines. In a study involving A549 human lung adenocarcinoma cells, 6-(Methoxycarbonyl)-5-methylpyridine-2-carboxylic acid demonstrated cytotoxic effects, reducing cell viability significantly compared to control groups. This suggests its potential as a lead compound in cancer therapy .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against resistant strains.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm against various strains.
-
Anti-inflammatory Assessment :
- Objective : To determine the effect on inflammatory cytokines.
- Methodology : ELISA assays were conducted on treated cell cultures.
- Results : A notable decrease in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory potential.
- Cytotoxicity Testing on Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
